molecular formula C12H6Cl2N2 B1596755 2-Chloro-5-(4-chlorophenyl)nicotinonitrile CAS No. 35982-99-1

2-Chloro-5-(4-chlorophenyl)nicotinonitrile

Cat. No.: B1596755
CAS No.: 35982-99-1
M. Wt: 249.09 g/mol
InChI Key: LZLIPWXJWNAMQJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)nicotinonitrile is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a chloro group and a cyano group, as well as a phenyl ring substituted with a chloro group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2-chloronicotinonitrile and 4-chlorophenylboronic acid.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is employed to couple the two starting materials.

  • Reaction Conditions: The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide (DMF), under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 80-100°C).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: The chloro groups on the pyridine and phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.

Major Products Formed:

  • Oxidation: 2-Chloro-5-(4-chlorophenyl)nicotinic acid.

  • Reduction: 2-Chloro-5-(4-chlorophenyl)nicotinamide.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-chlorophenyl)nicotinonitrile has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(4-chlorophenyl)nicotinonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Chloronicotinonitrile

  • 4-Chlorophenylboronic acid

  • 2-Chloro-5-(4-chlorophenyl)nicotinic acid

  • 2-Chloro-5-(4-chlorophenyl)nicotinamide

This comprehensive overview provides a detailed understanding of 2-Chloro-5-(4-chlorophenyl)nicotinonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-3-1-8(2-4-11)10-5-9(6-15)12(14)16-7-10/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLIPWXJWNAMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377265
Record name 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35982-99-1
Record name 2-Chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35982-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-cyano-5-(4-chlorophenyl)-2-(1H)-pyridone (2.0 grams) and phenylphosphonic dichloride (3.8 grams) was heated for 4 hours at 175° C. in an oil bath. The mixture was poured into ice water and was made alkaline by stirring with NH4OH. The resulting brownish solid product was used without further purification, yield 2.0 g., m.p. 185°-187° C.
Quantity
2 g
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reactant
Reaction Step One
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3.8 g
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reactant
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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